molecular formula C22H19ClN2O2 B11422002 1-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole

1-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole

Cat. No.: B11422002
M. Wt: 378.8 g/mol
InChI Key: KALDHFKVMCXUNC-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride and 3,4-dimethoxyaniline.

    Formation of Benzimidazole Core: The 3,4-dimethoxyaniline undergoes a cyclization reaction with an appropriate reagent, such as o-phenylenediamine, to form the benzimidazole core.

    Substitution Reaction: The benzimidazole core is then subjected to a nucleophilic substitution reaction with 3-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted benzimidazole derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(3-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial drugs.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular mechanisms in cells.

    Industrial Applications: It may be explored for use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties. The exact molecular pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

    1-(3-Chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde: This compound features a pyrazole ring instead of a benzimidazole ring, which may result in different biological activities and applications.

    2-(3,4-Dimethoxyphenyl)-1H-benzimidazole: Lacks the 3-chlorobenzyl group, which may affect its chemical reactivity and biological properties.

    1-(3-Chlorobenzyl)-2-phenyl-1H-benzimidazole: Lacks the 3,4-dimethoxyphenyl group, which may influence its overall pharmacological profile.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)benzimidazole

InChI

InChI=1S/C22H19ClN2O2/c1-26-20-11-10-16(13-21(20)27-2)22-24-18-8-3-4-9-19(18)25(22)14-15-6-5-7-17(23)12-15/h3-13H,14H2,1-2H3

InChI Key

KALDHFKVMCXUNC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl)OC

Origin of Product

United States

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